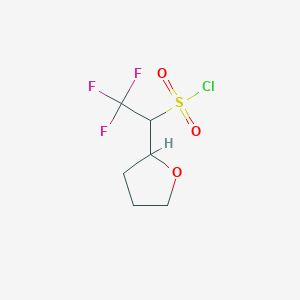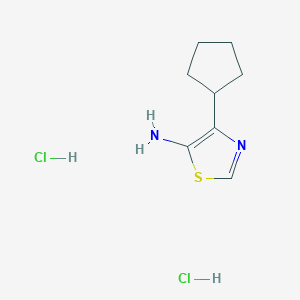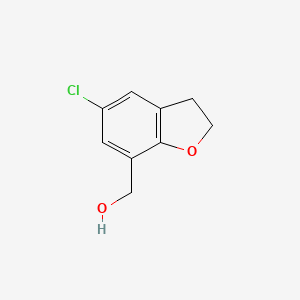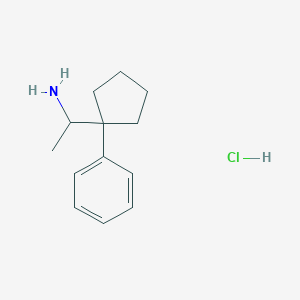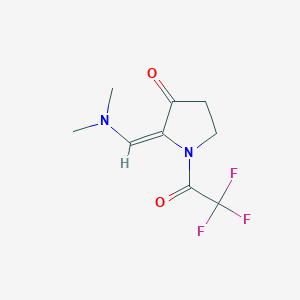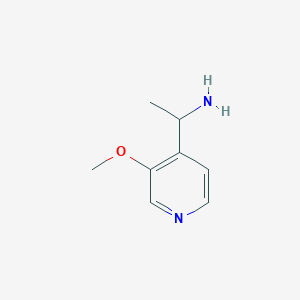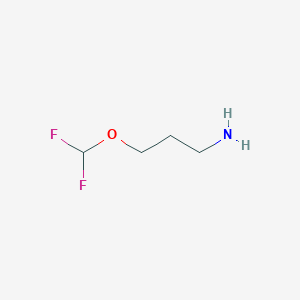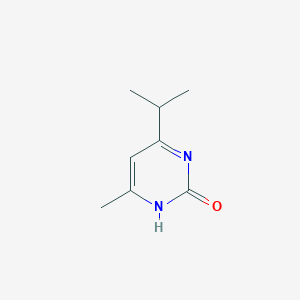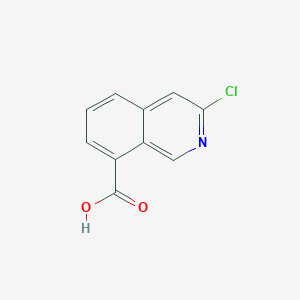
Acide 3-chloroisoquinoléine-8-carboxylique
Vue d'ensemble
Description
3-Chloroisoquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloroisoquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloroisoquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Acide 3-chloroisoquinoléine-8-carboxylique: est un précieux élément constitutif de la synthèse organique. Sa structure permet diverses réactions chimiques, telles que la substitution, l'élimination et le couplage, pour créer des molécules complexes. Par exemple, il peut être utilisé pour synthétiser des dérivés d'isoquinoléine qui ont des activités pharmacologiques potentielles .
Nanotechnologie
En nanotechnologie, l'This compound peut modifier la surface des nanoparticules. Il agit comme un modificateur de surface pour favoriser la dispersion et l'incorporation de nanoparticules métalliques ou de nanostructures de carbone comme les nanotubes de carbone et le graphène, ce qui est crucial pour le développement de nouveaux matériaux aux propriétés améliorées .
Chimie des polymères
Ce composé trouve des applications en chimie des polymères en tant que monomère ou additif. Il peut être impliqué dans la synthèse de polymères présentant des caractéristiques spécifiques, telles qu'une stabilité thermique accrue ou une conductivité électrique modifiée. Il sert également de catalyseur dans les réactions de polymérisation .
Chimie médicinale
This compound: est utilisé en chimie médicinale pour la conception et la découverte de médicaments. Sa structure de base est présente dans de nombreux composés biologiquement actifs, ce qui en fait un intermédiaire clé dans la synthèse de nouveaux médicaments destinés à traiter diverses maladies .
Science des matériaux
En science des matériaux, cet acide peut être utilisé pour créer des matériaux avec des propriétés de surface spécifiques. Il peut être utilisé pour fonctionnaliser les surfaces, modifiant ainsi leur interaction avec d'autres substances, ce qui est bénéfique pour la création de revêtements ou d'adhésifs spécialisés .
Chimie analytique
En raison de ses propriétés chimiques uniques, l'This compound peut être utilisé comme réactif ou comme étalon en chimie analytique. Il aide à la quantification et à l'identification des composés chimiques par des techniques telles que la chromatographie ou la spectroscopie .
Mécanisme D'action
Target of Action
It’s known that isoquinoline derivatives have significant antibacterial activity , suggesting that their targets could be bacterial proteins or enzymes essential for bacterial growth and survival.
Mode of Action
Isoquinoline derivatives, including 3-chloroisoquinoline-8-carboxylic acid, have been found to exhibit significant antibacterial activity . This suggests that these compounds may interact with their targets in a way that inhibits bacterial growth or survival.
Biochemical Pathways
Given its antibacterial activity , it can be inferred that this compound likely interferes with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.
Result of Action
3-Chloroisoquinoline-8-carboxylic acid has been found to exhibit significant antibacterial activity . It is likely that the result of its action at the molecular and cellular levels is the inhibition of bacterial growth or survival.
Analyse Biochimique
Molecular Mechanism
At the molecular level, 3-Chloroisoquinoline-8-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in conformational changes in the biomolecules, affecting their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Metabolic Pathways
3-Chloroisoquinoline-8-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and homeostasis. For instance, it has been shown to influence the degradation pathways of quinoline derivatives, impacting the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 3-Chloroisoquinoline-8-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
3-Chloroisoquinoline-8-carboxylic acid exhibits specific subcellular localization, which influences its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
Propriétés
IUPAC Name |
3-chloroisoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-4-6-2-1-3-7(10(13)14)8(6)5-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSJXZNXEOSEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


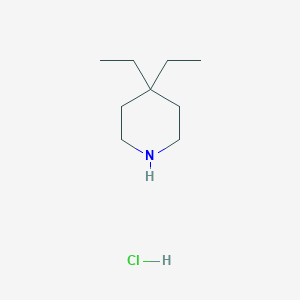
![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)
![2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1458288.png)
